Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Anticancer Angiogenesis inhibition Enzyme kinetics

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 188780-24-7) is a prototypical member of the 1,4-dihydropyrimidine-2-one (DHPM) family, synthesized via the classic Biginelli multicomponent reaction. This compound is characterized by an unsubstituted 4-phenyl ring and a methyl ester at the 5-position, establishing it as a fundamental reference scaffold for structure-activity relationship (SAR) studies and a versatile intermediate for constructing bioactive heterocyclic libraries.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 188780-24-7
Cat. No. B2626144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS188780-24-7
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17)
InChIKeyZZQDAVSMSTUQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 188780-24-7): A Core Dihydropyrimidine Scaffold for Targeted Procurement


Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 188780-24-7) is a prototypical member of the 1,4-dihydropyrimidine-2-one (DHPM) family, synthesized via the classic Biginelli multicomponent reaction [1]. This compound is characterized by an unsubstituted 4-phenyl ring and a methyl ester at the 5-position, establishing it as a fundamental reference scaffold for structure-activity relationship (SAR) studies and a versatile intermediate for constructing bioactive heterocyclic libraries [2]. Its core structure mimics the 1,4-dihydropyridine class of calcium channel blockers but offers distinct metabolic stability due to the replacement of the dihydropyridine ring with a dihydropyrimidone, a feature that drives its use in medicinal chemistry campaigns seeking novel cardiovascular and anticancer agents [1].

Why Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Cannot Be Replaced by Arbitrary DHPM Analogs


The pharmacological profile of 1,4-dihydropyrimidine-2-ones is exquisitely sensitive to the nature and position of substituents on the 4-aryl ring, the N1, and the C5 ester [1]. Even minor modifications, such as introducing a simple 4-methoxy or 4-ethoxy group on the phenyl ring of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can drastically alter thymidine phosphorylase (TP) inhibitory potency, cytotoxicity, and lipophilicity [2]. Therefore, substituting this unsubstituted phenyl parent compound with a more decorated analog without prior comparative biological data risks abolishing target engagement, introducing unexpected toxicity, or derailing downstream synthetic derivatization strategies that depend on the free para-position of the phenyl ring for further functionalization. The quantitative evidence below illustrates exactly how much key parameters shift with single-point modifications, guiding scientifically defensible selection.

Quantitative Differentiation of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Head-to-Head Evidence


Thymidine Phosphorylase Inhibition: Unsubstituted 4-Phenyl DHPM Outperforms 4-Methoxy and 4-Ethoxy Analogs

In a standardized thymidine phosphorylase (TP) inhibition assay, the target compound (compound 1) achieved 84.0% enzyme inhibition at 100 µM, markedly surpassing its 4-methoxyphenyl (compound 5, 52.9%) and 4-ethoxyphenyl (compound 2, 78.2%) congeners [1]. Its IC50 of 314.3 ± 0.9 µM was also superior to that of the 4-methoxyphenyl analog (IC50 = 387.4 ± 2.0 µM), demonstrating that the unsubstituted 4-phenyl motif provides an optimal balance of steric and electronic properties for TP active-site accommodation that is disrupted by even small alkoxy substituents [1].

Anticancer Angiogenesis inhibition Enzyme kinetics

Non-Competitive TP Inhibition Mechanism Distinguished from ATP-Competitive Standard Inhibitors

Kinetic characterization established that methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) inhibits thymidine phosphorylase via a non-competitive mechanism, whereas the FDA-approved clinical inhibitor tipiracil-HCl exerts competitive inhibition [1]. This mechanistic distinction is critical for therapeutic development: non-competitive inhibitors are not surmountable by excess substrate, a potential advantage in the high-thymidine tumor microenvironment. Quantitatively, tipiracil-HCl is far more potent (IC50 = 0.014 ± 0.04 µM) than compound 1 (IC50 = 314.3 ± 0.9 µM), yet the value of compound 1 lies in its distinct binding mode and its role as a structurally simpler, readily derivatizable chemical probe for studying non-competitive TP blockade [1].

Enzyme mechanism Drug discovery Inhibition modality

Superior Cytocompatibility Profile Relative to 4-Nitrophenyl Analog

When evaluated for cytotoxicity against 3T3 mouse fibroblast cells, both compound 1 (target) and compound 12 (4-nitrophenyl analog) allowed 57% cell viability at the highest tested concentration [1]. However, the 4-nitrophenyl derivative compound 12 bore a measurable cytotoxicity IC50 of 303.5 ± 0.4 µM, while for compound 1 the IC50 was not calculable (NC) across the tested concentration range, implying that the unsubstituted phenyl compound reaches the 50% cell death threshold only at concentrations substantially exceeding the test range [1]. This indicates a meaningfully wider in vitro safety margin for the unsubstituted phenyl DHPM.

Cytotoxicity Safety screening Fibroblast viability

Defined Thermodynamic Solubility Parameters Enable Rational Purification and Formulation Process Design

The dissolution enthalpy (ΔHdiss) and entropy (ΔSdiss) of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been experimentally determined from temperature-dependent solubility data in isopropanol, ethyl acetate, and acetonitrile, with the enthalpy of fusion separately quantified by differential thermal analysis [1]. These experimentally measured thermodynamic parameters provide a quantitative basis for selecting optimal recrystallization solvents and designing scalable purification protocols—an advantage not available for many less-characterized DHPM analogs. The availability of such data reduces empirical trial-and-error during process scale-up, directly translating to lower solvent consumption and higher batch-to-batch consistency.

Thermodynamic solubility Process chemistry Crystallization

Proven Intermediate for Potent Thiazolyl-Pyrimidine Anticancer Agents

The target compound serves as the direct precursor to a series of 1,3-thiazolyl-pyrimidine hybrids that exhibit sub-micromolar to low-micromolar cytotoxicity against HepG2 hepatocellular carcinoma cells [1]. The most active derivative (compound 12b) displayed an IC50 of 2.39 ± 0.75 µM, surpassing the potency of the clinical standard doxorubicin (IC50 = 6.18 ± 0.29 µM) in the same assay, while the parent DHPM itself is essentially inactive against HepG2 cells [1]. This establishes methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate not as a drug candidate but as a strategically valuable building block whose procurement unlocks access to a chemical space of validated anticancer leads.

Synthetic intermediate Anticancer HepG2 cytotoxicity

Optimal Application Scenarios for Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Based on Quantitative Evidence


Hit Identification for Non-Competitive Thymidine Phosphorylase Inhibitors

The compound is ideally suited as a starting hit for projects targeting non-competitive TP inhibition. Its demonstrated 84.0% inhibition at a screening concentration of 100 µM, combined with a non-competitive kinetic mechanism distinct from that of tipiracil, makes it a valuable chemical probe for exploring TP allosteric sites . Procurement of this unsubstituted phenyl DHPM enables immediate initiation of SAR-by-catalog or parallel synthesis without the confounding influence of 4-aryl substituents that can unpredictably shift inhibition modality or potency, as shown by the inferior performance of the 4-methoxy analog .

Scaffold for Synthesis of Thiazolyl-Pyrimidine Anticancer Libraries

For groups synthesizing focused libraries of potential anticancer agents, this compound provides a validated entry point to a series of 1,3-thiazolyl-pyrimidine hybrids with demonstrated sub-micromolar activity against HepG2 cells . The target compound's 5-methyl ester group can be efficiently converted to the corresponding hydrazinecarbothioamide, which is then reacted with hydrazonoyl halides or α-halo ketones to generate the thiazole ring. The resulting derivatives (e.g., compound 12b) achieve 2.6‑fold greater potency than doxorubicin, justifying procurement of the parent DHPM in multi-gram quantities for library production .

Process Chemistry Development Leveraging Pre-Established Thermodynamic Solubility Data

The availability of experimentally measured dissolution enthalpies and entropies in three industrially relevant solvents (isopropanol, ethyl acetate, acetonitrile) allows process chemists to bypass the typical 2–4‑week solubility screening phase and proceed directly to rational crystallization solvent selection . This is particularly valuable when the compound is needed as a key intermediate in multi-step syntheses where high purity and consistent crystal morphology are critical for downstream reaction efficiency. The data also support the design of continuous flow processes, where precise solubility parameters directly inform solvent selection and residence time calculations .

Chemical Biology Tool for Studying TP-Dependent Angiogenesis with Reduced Cytotoxicity Confound

Given its non-calculable cytotoxicity IC50 in 3T3 fibroblasts, this compound can be used at concentrations up to 300 µM in cell-based angiogenesis assays with minimal risk that observed anti-angiogenic effects are due to non-specific cytotoxicity . This clean cellular profile contrasts with the 4-nitrophenyl analog (compound 12), which exhibits measurable cytotoxicity (IC50 = 303.5 µM) that overlaps with its TP inhibitory range, creating interpretational ambiguity in cell-based experiments . Researchers studying the role of TP in endothelial cell tube formation or tumor angiogenesis should therefore prefer the unsubstituted phenyl DHPM for mechanistic studies.

Quote Request

Request a Quote for Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.